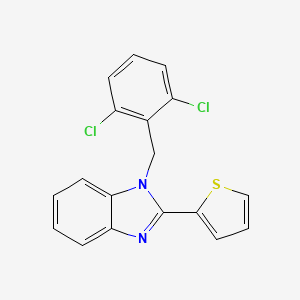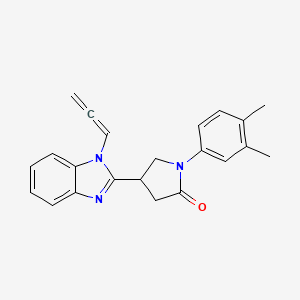![molecular formula C13H11F3N4O2 B14953237 2-(methoxymethyl)-1-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B14953237.png)
2-(methoxymethyl)-1-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(METHOXYMETHYL)-1-{[5-(TRIFLUOROMETHYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound features a trifluoromethyl group and an oxadiazole ring, which are often associated with enhanced biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHOXYMETHYL)-1-{[5-(TRIFLUOROMETHYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Ring: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the benzodiazole core, potentially leading to ring-opening or hydrogenation products.
Substitution: The trifluoromethyl group and the oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(METHOXYMETHYL)-1-{[5-(TRIFLUOROMETHYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers often study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structural features may contribute to its efficacy and selectivity in targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 2-(METHOXYMETHYL)-1-{[5-(TRIFLUOROMETHYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE depends on its specific application. In biological systems, it may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The trifluoromethyl and oxadiazole groups can enhance its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(METHOXYMETHYL)-1H-BENZODIAZOLE: Lacks the trifluoromethyl and oxadiazole groups, potentially resulting in different biological activities.
1-{[5-(TRIFLUOROMETHYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE: Similar structure but without the methoxymethyl group, which may affect its reactivity and stability.
2-(METHOXYMETHYL)-1-{[5-(METHYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl and oxadiazole groups in 2-(METHOXYMETHYL)-1-{[5-(TRIFLUOROMETHYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE makes it unique compared to other benzodiazoles. These groups can enhance its biological activity, stability, and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H11F3N4O2 |
|---|---|
Peso molecular |
312.25 g/mol |
Nombre IUPAC |
3-[[2-(methoxymethyl)benzimidazol-1-yl]methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H11F3N4O2/c1-21-7-11-17-8-4-2-3-5-9(8)20(11)6-10-18-12(22-19-10)13(14,15)16/h2-5H,6-7H2,1H3 |
Clave InChI |
DCYSRDGQXDYXEP-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC2=CC=CC=C2N1CC3=NOC(=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-benzylpiperidino)[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone](/img/structure/B14953154.png)
![1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B14953155.png)
![6-Phenyl-4-[4-(propan-2-yloxy)benzyl]pyridazin-3-ol](/img/structure/B14953170.png)
![2-(5-Chloropyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953200.png)
![7-Bromo-1-(3-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953206.png)


![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953233.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B14953241.png)
![5-(4-chlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953251.png)
![N-[2-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B14953252.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953255.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14953262.png)
